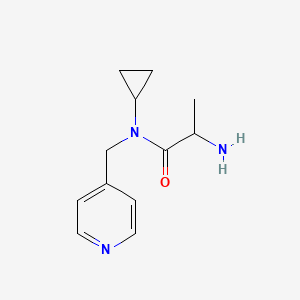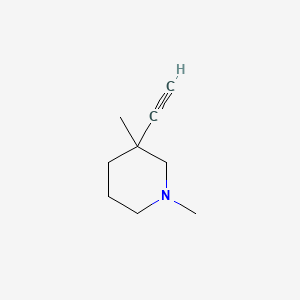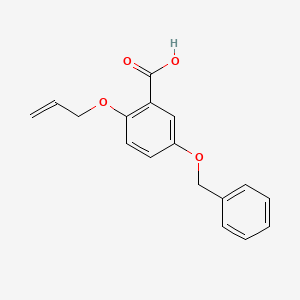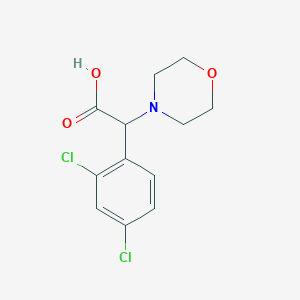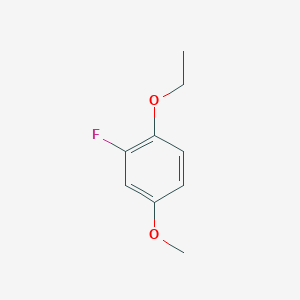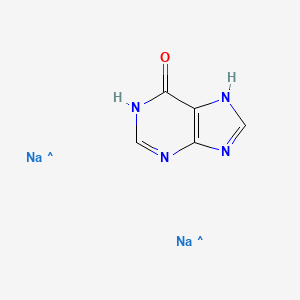
Hypoxanthine disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hypoxanthine, disodium salt: is a naturally occurring purine derivative. It is occasionally found as a constituent of nucleic acids, where it is present in the anticodon of transfer ribonucleic acid in the form of its nucleoside inosine . Hypoxanthine is a necessary additive in certain cells, bacteria, and parasite cultures as a substrate and nitrogen source .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hypoxanthine can be synthesized through the oxidation of xanthine by xanthine oxidoreductase . The disodium salt form is typically prepared by neutralizing hypoxanthine with sodium hydroxide, followed by crystallization.
Industrial Production Methods: Industrial production of hypoxanthine, disodium salt involves the fermentation of certain microorganisms that produce hypoxanthine as a metabolic byproduct. The compound is then extracted and purified through various chemical processes .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Hypoxanthine can be reduced to form inosine.
Substitution: Hypoxanthine can undergo substitution reactions where its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Xanthine oxidase is commonly used as a reagent for the oxidation of hypoxanthine.
Reduction: Reducing agents like sodium borohydride can be used for the reduction of hypoxanthine.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products:
Xanthine: Formed through oxidation.
Inosine: Formed through reduction.
Halogenated Hypoxanthine: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Hypoxanthine, disodium salt is used as a substrate in the study of purine metabolism and enzymatic pathways involved in the synthesis and degradation of nucleotides .
Biology: It is a key component in cell culture media, particularly for the growth of certain bacteria and parasites like Plasmodium falciparum .
Medicine: Hypoxanthine is used in the development of biosensors for detecting the presence of certain diseases and in the study of metabolic disorders .
Industry: It is used to enhance the taste and measure the freshness of meat products. Hypoxanthine levels can indicate meat spoilage due to bacterial activity .
Wirkmechanismus
Hypoxanthine exerts its effects primarily through its role in purine metabolism. It is converted to inosine monophosphate by the enzyme hypoxanthine-guanine phosphoribosyltransferase . This conversion is crucial for the salvage pathway of nucleotide synthesis, which is essential for DNA and RNA production . Hypoxanthine also acts as a substrate for xanthine oxidase, leading to the production of uric acid and reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
Adenine: Another purine derivative involved in nucleic acid synthesis.
Guanine: A purine base found in DNA and RNA.
Xanthine: An intermediate in the degradation of purines to uric acid.
Uniqueness: Hypoxanthine is unique in its ability to be converted into inosine monophosphate, which is a key intermediate in the purine salvage pathway . This makes it particularly important in the study of metabolic pathways and the development of therapeutic agents targeting purine metabolism disorders .
Eigenschaften
Molekularformel |
C5H4N4Na2O |
|---|---|
Molekulargewicht |
182.09 g/mol |
InChI |
InChI=1S/C5H4N4O.2Na/c10-5-3-4(7-1-6-3)8-2-9-5;;/h1-2H,(H2,6,7,8,9,10);; |
InChI-Schlüssel |
ZFKZPDWJOMMIBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(N1)C(=O)NC=N2.[Na].[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrazine-2-carboxamide](/img/structure/B14774266.png)

![(1S,5R,7R)-6,6-dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide](/img/structure/B14774283.png)
![(10R,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B14774288.png)
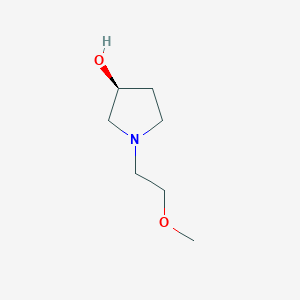
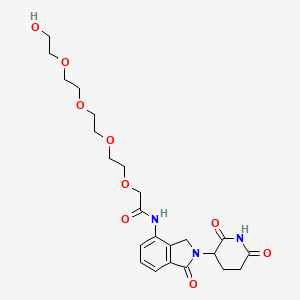
![2-Deoxy-2-[(trifluoroacetyl)amino]hexose](/img/structure/B14774310.png)
